

What are the nuclear properties of the tritium isotope?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tritium**

Cat. No.: **B154650**

[Get Quote](#)

An In-depth Technical Guide to the Nuclear Properties of the **Tritium** Isotope

Introduction

Tritium (${}^3\text{H}$ or T), a radioactive isotope of hydrogen, is of significant interest to researchers, scientists, and professionals in drug development due to its unique nuclear properties. Comprising a nucleus with one proton and two neutrons, **tritium** undergoes beta decay, making it a valuable tool in various scientific applications, including radiolabeling, nuclear fusion research, and radiometric dating.^{[1][2][3]} This guide provides a comprehensive overview of the core nuclear properties of **tritium**, presented in a structured format for easy reference and understanding.

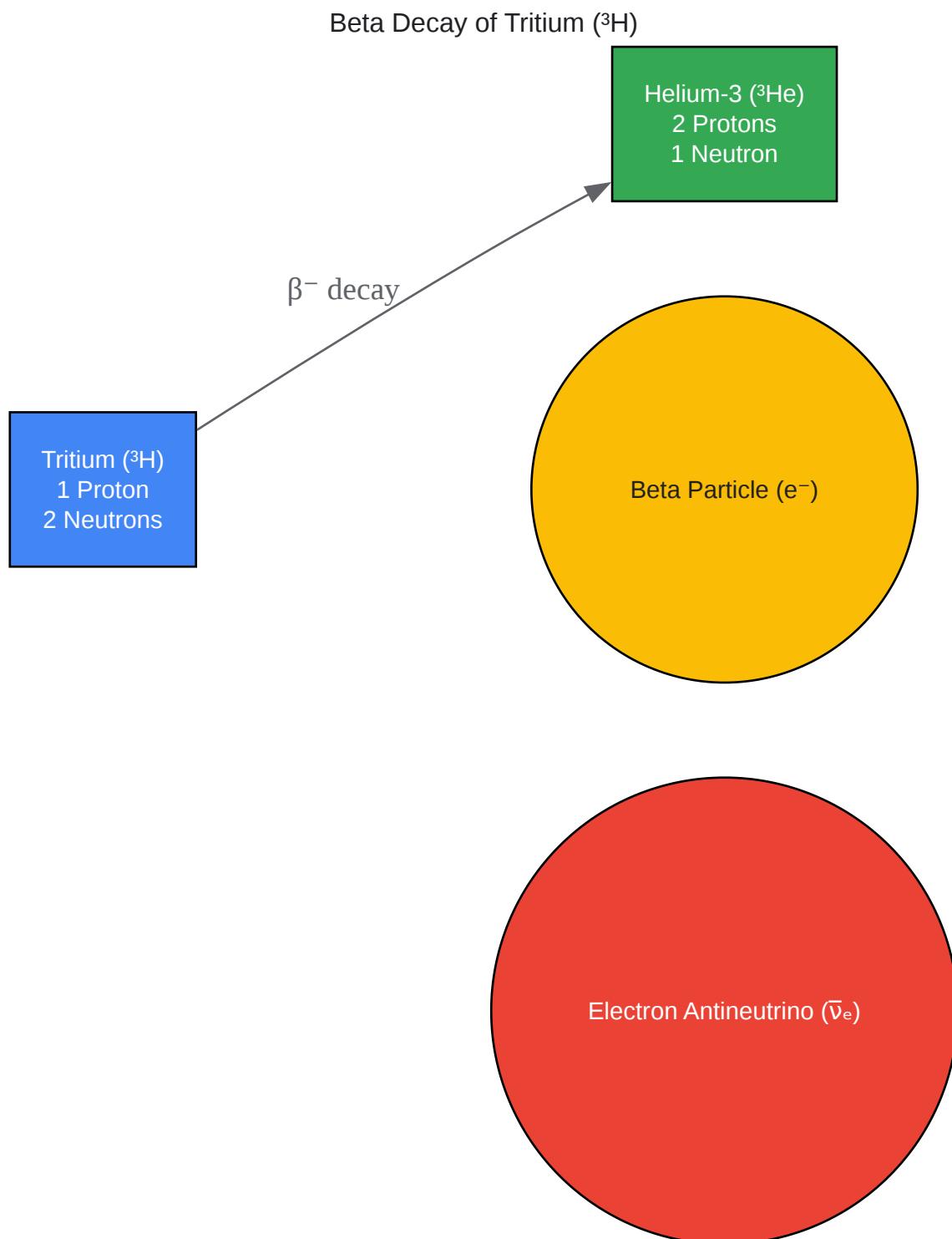
Fundamental Nuclear Properties

The fundamental characteristics of the **tritium** nucleus, known as a triton, are summarized in the table below. These properties are essential for understanding its behavior in nuclear reactions and radioactive decay.

Property	Value
Symbol	${}^3\text{H}$, T
Protons (Z)	1
Neutrons (N)	2
Atomic Mass	3.01604928 Da [1]
Mass Excess	14949.794 ± 0.001 keV [1]
Binding Energy	8481.7963 ± 0.0009 keV [1]
Spin (I)	$1/2 \hbar$ [1]
Parity	Positive
Magnetic Dipole Moment	$+2.9789624656(59) \mu\text{N}$ [4]
Electric Quadrupole Moment	0 fm ²

Radioactive Decay of Tritium

Tritium is unstable and undergoes beta-minus (β^-) decay, transforming into a stable helium-3 (${}^3\text{He}$) nucleus.[\[1\]](#)[\[5\]](#) This process involves the conversion of a neutron into a proton, with the emission of an electron (beta particle) and an electron antineutrino.[\[5\]](#)[\[6\]](#) The decay is characterized by a relatively long half-life and low-energy beta emission, which are key to its applications.


Decay Characteristics

Property	Value
Decay Mode	Beta-minus (β^-) Decay[5]
Half-life	12.32 years[1][2]
Decay Product	Helium-3 (${}^3\text{He}$)[1]
Total Decay Energy (Q-value)	18.592 keV[1]
Maximum Beta Particle Energy	18.591 ± 0.059 keV[7]
Average Beta Particle Energy	5.7 keV[1][8]
Specific Activity	~9,650 Ci/g (357 TBq/g)[1]

The beta particles emitted by **tritium** have a very short range, capable of penetrating only about 6 mm of air and are unable to pass through the outermost layer of human skin.[1] This low energy makes **tritium** relatively safe for external handling but a potential hazard if ingested or inhaled.[6][9]

Beta Decay Pathway of Tritium

The following diagram illustrates the beta decay process of a **tritium** nucleus into a helium-3 nucleus.

Caption: Beta decay pathway of a **tritium** nucleus.

Nuclear Reactions Involving Tritium

Tritium is both a product of certain nuclear reactions and a key reactant in others, most notably nuclear fusion.

Tritium Production

Tritium is produced naturally in the upper atmosphere through the interaction of cosmic rays with nitrogen molecules.[\[10\]](#) However, for industrial and research purposes, it is primarily produced artificially in nuclear reactors.

Production Reaction	Description
$^6\text{Li} + \text{n} \rightarrow ^4\text{He} + ^3\text{H}$	Neutron activation of Lithium-6. This is the most common method for tritium production and is an exothermic reaction. [1] [2]
$^7\text{Li} + \text{n} \rightarrow ^4\text{He} + ^3\text{H} + \text{n}$	Reaction of high-energy neutrons with Lithium-7. This is an endothermic reaction. [1]
$^2\text{H} + \text{n} \rightarrow ^3\text{H}$	Neutron capture by a deuterium nucleus, which occurs in heavy water-moderated reactors. [1]
$^{10}\text{B} + \text{n} \rightarrow 2^4\text{He} + ^3\text{H}$	A less common reaction involving high-energy neutron irradiation of Boron-10. [1]
Ternary Fission	Tritium is an uncommon product of the nuclear fission of uranium-235, plutonium-239, and uranium-233. [1]

Tritium in Nuclear Fusion

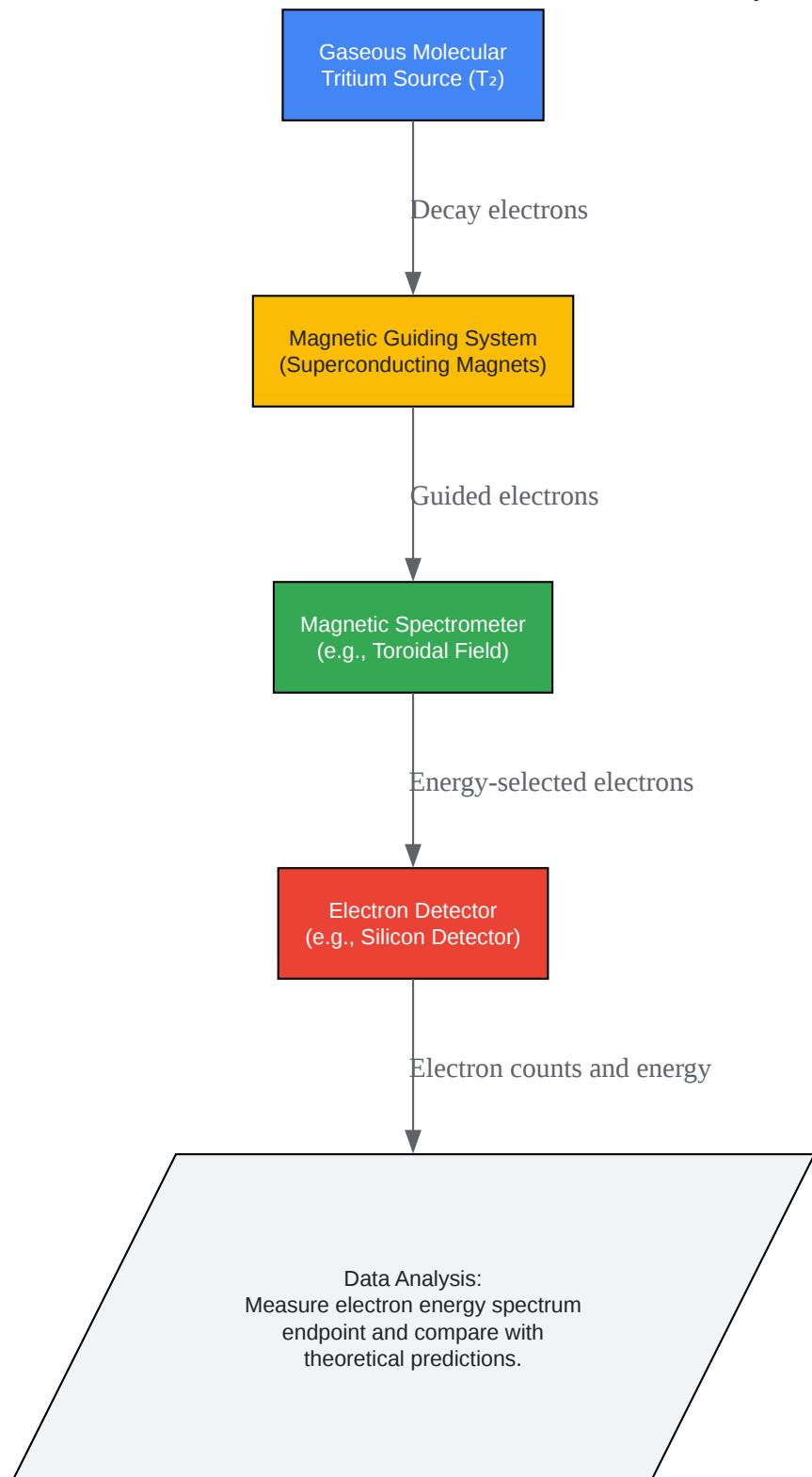
Tritium is a crucial fuel component for the most promising nuclear fusion reaction for future power generation: the deuterium-**tritium** (D-T) fusion reaction.[\[11\]](#)[\[12\]](#) This reaction is favored because it has a relatively high reaction rate at the "lowest" temperatures (around 100 million °C) compared to other fusion reactions.[\[12\]](#)[\[13\]](#)

Fusion Reaction	Energy Released
$^2\text{H} + ^3\text{H} \rightarrow ^4\text{He} + \text{n}$	17.6 MeV[1][13]

Experimental Methodologies

The determination of **tritium**'s nuclear properties has been the subject of numerous experiments over several decades. While detailed, step-by-step protocols for these foundational experiments are beyond the scope of this guide, the general principles of key measurement techniques are described below.

Measurement of Half-Life and Decay Energy


The half-life and decay energy of **tritium** are fundamental to its characterization. These properties are typically measured using techniques such as:

- Gas Proportional Counting: A known quantity of **tritium** gas is introduced into a proportional counter. The decay rate is measured over a long period to determine the half-life.
- Liquid Scintillation Counting: Tritiated compounds are mixed with a scintillator cocktail. The beta particles emitted during decay excite the scintillator molecules, which then emit photons detected by photomultiplier tubes. The energy spectrum of the beta particles can be analyzed to determine the decay energy.[1]
- Calorimetry: The heat produced by the decay of a large, known quantity of **tritium** is measured to determine the decay energy.

Measurement of Neutrino Mass from Tritium Beta Decay

The low decay energy of **tritium** makes its beta decay spectrum a sensitive probe for measuring the mass of the electron antineutrino.[1] Experiments, such as the one conducted at Los Alamos National Laboratory, have utilized the following workflow:

Workflow for Neutrino Mass Measurement from Tritium Beta Decay

[Click to download full resolution via product page](#)

Caption: Generalized workflow for neutrino mass experiments using **tritium** beta decay.

The principle of these experiments is to precisely measure the shape of the electron energy spectrum very close to its maximum endpoint.[14] A non-zero neutrino mass would cause a slight distortion in this part of the spectrum compared to theoretical predictions for a massless neutrino.[14]

Measurement of Magnetic Dipole Moment

The magnetic dipole moment of the triton has been measured with high precision using Nuclear Magnetic Resonance (NMR) spectroscopy. These experiments typically involve:

- Preparing a sample containing a **tritium** compound, often gaseous tritiated hydrogen (HT) or deuterated **tritium** (DT).[15]
- Placing the sample in a strong, stable magnetic field.[15]
- Applying radiofrequency pulses to excite the **tritium** nuclei.
- Detecting the resonance frequencies of the **tritium** nuclei and comparing them to a reference nucleus, such as a proton, within the same molecule.[15]
- Applying theoretical corrections for the molecular electron shielding to determine the bare nuclear magnetic moment.[15]

Conclusion

The nuclear properties of **tritium** make it a uniquely valuable isotope in a wide range of scientific and technical fields. Its predictable beta decay, characterized by a convenient half-life and low-energy emissions, is fundamental to its use as a tracer in biomedical research and drug development. Furthermore, its role as a primary fuel in deuterium-**tritium** fusion reactions places it at the forefront of research into clean and sustainable energy sources. A thorough understanding of its nuclear characteristics, from its fundamental properties to its behavior in nuclear reactions, is essential for its safe and effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tritium - Wikipedia [en.wikipedia.org]
- 2. Tritium | Radioactive, Hydrogen, Decay | Britannica [britannica.com]
- 3. moravek.com [moravek.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. homework.study.com [homework.study.com]
- 6. citylabs.net [citylabs.net]
- 7. nrc.gov [nrc.gov]
- 8. Tritium - THE PHENOMENON - radioactivity.eu.com [radioactivity.eu.com]
- 9. cnsc-ccsn.gc.ca [cnsc-ccsn.gc.ca]
- 10. epa.gov [epa.gov]
- 11. DOE Explains...Deuterium-Tritium Fusion Fuel | Department of Energy [energy.gov]
- 12. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 13. Deuterium–tritium fusion - Wikipedia [en.wikipedia.org]
- 14. permalink.lanl.gov [permalink.lanl.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What are the nuclear properties of the tritium isotope?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154650#what-are-the-nuclear-properties-of-the-tritium-isotope>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com